(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Description
(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a chemical compound with the molecular formula C13H25N3 It is a derivative of imidazole, characterized by the presence of two isopropyl groups attached to the nitrogen atoms in the imidazole ring
Properties
IUPAC Name |
(2S,6S)-2,6-di(propan-2-yl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-7(2)9-5-14-6-10(8(3)4)13-11(14)12-9/h7-10H,5-6H2,1-4H3,(H,12,13)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGOGYMUJDPEN-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2CC(N=C2N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN2C[C@@H](N=C2N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475830 | |
| Record name | (2S,6S)-2,6-Di(propan-2-yl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519038-82-5 | |
| Record name | (2S,6S)-2,6-Di(propan-2-yl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diisopropylamine with a suitable imidazole precursor in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds. Its stability and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
- (2S,6S)-2,6-Bis(tert-butyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride
Uniqueness
Compared to similar compounds, (2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is unique due to its specific isopropyl substituents. These groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Biological Activity
(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS No. 519038-82-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings and data.
Chemical Structure and Properties
- Molecular Formula : C11H21N3
- Molecular Weight : 195.305 g/mol
- IUPAC Name : (2S,6S)-2,6-di(propan-2-yl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
The compound is characterized by a complex bicyclic structure that may contribute to its biological properties.
Anticancer Potential
Some studies suggest that imidazole derivatives can inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Certain imidazole compounds have been shown to induce apoptosis in cancer cell lines.
- Targeting Signaling Pathways : Compounds similar to this compound may interact with pathways such as PI3K/AKT/mTOR that are crucial for cancer cell survival and proliferation.
In Silico Studies
In silico molecular docking studies are essential for understanding the interaction of this compound with various biological targets. These studies can predict binding affinities and elucidate potential mechanisms of action.
Molecular Docking Results
Recent molecular docking analyses have indicated that this compound may bind effectively to several targets implicated in disease processes:
- Enzymes Involved in Cancer Metabolism : Docking studies suggest favorable interactions with enzymes like topoisomerase and kinases involved in cancer signaling.
| Target Enzyme | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Topoisomerase I | -9.5 | Strong interaction observed |
| PI3K | -8.7 | Potential inhibitor of cancer signaling |
| Cyclooxygenase (COX) | -7.9 | Possible anti-inflammatory effects |
Case Studies and Experimental Findings
While specific case studies on this compound are scarce in the literature, analogous compounds have demonstrated promising results in preclinical settings:
-
Study on Anticancer Activity : A study evaluating a series of imidazole derivatives found that those with similar structural motifs exhibited significant cytotoxicity against MCF-7 breast cancer cells.
- Results : The most active compounds induced apoptosis at concentrations as low as 10 µM.
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Antimicrobial Screening : In a screening of various imidazole derivatives against bacterial strains such as E. coli and S. aureus:
- Results : Compounds showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
